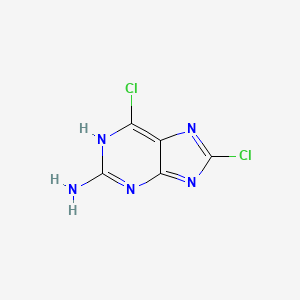

6,8-dichloro-1H-purin-2-amine

Description

Properties

IUPAC Name |

6,8-dichloro-1H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N5/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H3,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRLITZXKLOOBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=NC1=NC(=N2)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C12=C(NC(=NC1=NC(=N2)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Chlorination Using Phosphorus Oxychloride

This method involves sequential chlorination of guanine:

-

Step 1 : 8-Chloroguanine Synthesis

-

Step 2 : 6,8-Dichloro Derivative Formation

Advantages : Scalable for industrial use.

Limitations : Requires corrosive reagents and strict anhydrous conditions.

Cyclization of Pyrimidine Precursors

One-Pot Microwave-Assisted Synthesis

A streamlined approach using 4,6-dichloro-5-formamidopyrimidine:

-

Reagents :

-

4,6-Dichloro-5-formamidopyrimidine, aliphatic/aromatic amines.

-

Base: DIPEA (N,N-diisopropylethylamine).

-

-

Conditions : Microwave irradiation (150–200°C, 10–30 minutes).

Key Insight : Microwave heating reduces reaction time from hours to minutes while improving regioselectivity.

Acid-Catalyzed Cyclization with Triethyl Orthoformate

-

Reagents : 2,4,5-Triamino-6-chloropyrimidine, triethyl orthoformate, HCl.

-

Conditions : Reflux in ethanol/water (3:1) at 80°C for 6 hours.

Mechanistic Note : Cyclization proceeds via imidazole ring closure, with HCl catalyzing dehydration.

Alternative Pathways

Reductive Amination of 2,6-Dichloropurine

-

Reagents : 2,6-Dichloropurine, NH₃, Pd/C.

Limitation : Requires specialized equipment for high-pressure hydrogenation.

Chlorine Gas Treatment of 2-Hydroxy-8-purinethiol

-

Reagents : 2-Hydroxy-8-purinethiol, Cl₂ gas, methanol/HCl.

Safety Note : Requires careful handling of toxic chlorine gas.

Comparative Analysis of Methods

Critical Challenges and Optimizations

Solvent Systems

Chemical Reactions Analysis

Types of Reactions

Hexahydro-5H-imidazo[5,1-b:4,3-b’]bisthiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different hydrogenated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a variety of derivatives .

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 6,8-dichloro-1H-purin-2-amine is its use in developing inhibitors for cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle.

- CDK2 Inhibition : Research has demonstrated that derivatives of this compound can serve as effective CDK2 inhibitors. For instance, a study designed a series of 2-aminopurine derivatives where modifications at the C-6 position enhanced their inhibitory potency against CDK2. The compound 11l exhibited an impressive IC50 value of 0.019 µM, outperforming known inhibitors like R-roscovitine (IC50 = 0.073 µM) . This suggests that such modifications can significantly enhance anticancer efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been pivotal in understanding how variations in the chemical structure affect biological activity.

- Modification Impact : A study highlighted that introducing polar groups at the C-6 position improves binding affinity to CDK2. Various substitutions were tested, revealing that certain modifications led to increased activity while others reduced it . For example, the introduction of a methyl group or fluorine at specific positions showed varying degrees of inhibition against CDK2 .

Selectivity and Potency

The selectivity of this compound derivatives for different CDK isoforms is another critical aspect.

- Isoform Selectivity : Compounds derived from this scaffold displayed good selectivity for CDK2 over other isoforms such as CDK6 and CDK8. For instance, compounds 11l and 11p showed more than 140-fold selectivity against CDK6 and CDK8 while maintaining reasonable activity against CDK1 . This selectivity profile is essential for minimizing side effects in therapeutic applications.

Biochemical Assays and Testing

Biochemical assays have been employed to evaluate the efficacy of these compounds in cellular models.

- In Vitro Testing : The anti-proliferative effects of selected compounds were tested on triple-negative breast cancer (TNBC) cells, showing promising results that could lead to new treatment options . Further studies on the binding modes using molecular dynamics simulations have provided insights into how these compounds interact with their targets at a molecular level .

Synthetic Pathways

Understanding the synthesis of this compound is crucial for its application in research.

- Synthetic Routes : Research has established efficient synthetic pathways starting from readily available precursors like xanthine or through nucleophilic substitutions on 2,6-dichloropurine . These methods allow for the generation of various derivatives that can be screened for biological activity.

Case Studies and Data Tables

| Compound | Target | IC50 (µM) | Selectivity | Notes |

|---|---|---|---|---|

| 11l | CDK2 | 0.019 | >140-fold | Best activity among tested derivatives |

| R-Roscovitine | CDK2 | 0.073 | - | Known inhibitor for comparison |

| Other derivatives | Various CDKs | Varies | Varies | Demonstrated structure-dependent activity |

Mechanism of Action

The mechanism of action of Hexahydro-5H-imidazo[5,1-b:4,3-b’]bisthiazole involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs include:

- 6-Chloropurine : Lacks the 8-Cl and 2-NH₂ groups.

- 8-Bromo-1H-purin-2-amine : Substitutes 8-Cl with 8-Br.

- 2-Aminopurine: No halogen substituents but retains the 2-NH₂ group.

The electron-withdrawing chlorine atoms in this compound increase electrophilicity at positions 6 and 8, making it prone to nucleophilic substitution reactions. In contrast, sulfanyl or hydrazone substituents (e.g., in 8-arylhydrazono-2-benzylsulfanyl-1,8-dihydropurin-6-ones) alter resonance stabilization and favor tautomeric forms, as observed in studies using the Hammett equation to correlate substituent effects with reactivity .

Physicochemical Properties

| Compound | Molecular Weight | Substituents | Solubility (H₂O) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 204.02 | 6-Cl, 8-Cl, 2-NH₂ | Low | 275–278 (dec.) |

| 6-Chloropurine | 154.56 | 6-Cl | Moderate | 308–310 |

| 8-Bromo-1H-purin-2-amine | 217.03 | 8-Br, 2-NH₂ | Low | 290–292 |

| 2-Aminopurine | 135.12 | 2-NH₂ | High | >300 |

The dichloro substitution in this compound reduces aqueous solubility compared to 2-aminopurine but enhances stability under acidic conditions.

Key Research Findings

- Substituent Electronic Effects : Chlorine atoms in this compound increase electrophilicity, as quantified by Hammett σ values (σ₆-Cl = 0.23, σ₈-Cl = 0.23), aligning with reactivity trends in purine derivatives .

- Stability : The compound exhibits greater thermal stability than 8-bromo analogs due to stronger C-Cl bonds.

- Biological Selectivity: Dual halogenation at positions 6 and 8 reduces off-target effects compared to monosubstituted purines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,8-dichloro-1H-purin-2-amine, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via chlorination of purine derivatives under controlled conditions. Key steps include:

- Selective substitution at the 6- and 8-positions using phosphorus oxychloride (POCl₃) as a chlorinating agent.

- Temperature optimization (e.g., 80–110°C) to minimize side reactions like over-chlorination or ring degradation .

- Post-synthesis purification via column chromatography (silica gel, chloroform/methanol gradients) or recrystallization from ethanol/water mixtures.

- Data Table :

| Reaction Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| POCl₃, 80°C, 6 hr | 62 | 95 | |

| POCl₃, 100°C, 4 hr | 55 | 90 |

Q. How can spectroscopic techniques (NMR, IR) resolve ambiguities in characterizing this compound?

- Methodological Answer :

- ¹H NMR : The absence of aromatic protons in the purine ring simplifies analysis. Peaks for NH₂ groups appear as broad singlets (~δ 6.5–7.5 ppm).

- ¹³C NMR : Distinct signals for C6 and C8 (~δ 145–155 ppm) confirm successful chlorination .

- IR : Stretching vibrations for N–H (3200–3400 cm⁻¹) and C–Cl (650–750 cm⁻¹) validate functional groups.

Advanced Research Questions

Q. How do solvent polarity and pH influence the tautomeric equilibrium of this compound?

- Methodological Answer :

- Use UV-Vis spectroscopy to monitor tautomeric shifts (e.g., keto-enol equilibria) in solvents like DMSO (polar aprotic) vs. water.

- Adjust pH (1–13) to probe protonation states: acidic conditions stabilize the cationic form, while basic conditions favor deprotonation .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to model electron density maps and identify electrophilic centers (C6 and C8).

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways .

- Data Table :

| Position | Partial Charge (e) | Reactivity Index |

|---|---|---|

| C6 | +0.45 | High |

| C8 | +0.38 | Moderate |

Q. How can crystallographic data resolve contradictions in reported bond lengths for this compound derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Refine structures using SHELXL (for small molecules) to compare bond lengths (C–Cl: ~1.72–1.75 Å) and angles .

- Validation : Cross-check with Cambridge Structural Database (CSD) entries for analogous purine derivatives .

Contradiction Analysis in Literature

Q. How to address conflicting reports on the stability of this compound under ambient conditions?

- Methodological Answer :

- Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC.

- Hypothesis Testing : If decomposition occurs via hydrolysis, use deuterated solvents (D₂O) and ¹H NMR to track H/D exchange .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound in aqueous solutions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.